N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
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Description
N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H21ClN4O4S2 and its molecular weight is 553.05. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
One study focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. This research suggests the potential application of structurally complex acetamide derivatives in developing new therapeutic agents for inflammation-related disorders (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Another study synthesized benzothiazole pyrimidine derivatives, demonstrating excellent in vitro antibacterial and antifungal activities. This highlights the role of acetamide derivatives in combating resistant microbial strains (S. Maddila, S. Gorle, N. Seshadri, P. Lavanya, S. Jonnalagadda, 2016).
Anticancer Potential
Several studies have explored the antitumor activity of acetamide derivatives. For instance, benzothiazolinone acetamide analogs were evaluated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light-harvesting efficiency and electron injection free energy, indicating a novel approach to enhancing photovoltaic cell performance through chemical modification (Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, I. Yildiz, 2020). Another study reported on the synthesis of 2-(4-aminophenyl)benzothiazole derivatives, some of which showed considerable antitumor activity against various cancer cell lines, suggesting a potential application in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S2/c1-35-18-8-6-7-17(13-18)15-31-22-12-5-2-9-19(22)25-23(37(31,33)34)14-28-26(30-25)36-16-24(32)29-21-11-4-3-10-20(21)27/h2-14H,15-16H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVYQKUZTHSCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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